molecular formula C15H9Cl2NOS B11708703 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11708703
M. Wt: 322.2 g/mol
InChI Key: XWLGIRISNFHAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiophene core, which is a sulfur-containing heterocycle, and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and thioethers.

Scientific Research Applications

3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H9Cl2NOS

Molecular Weight

322.2 g/mol

IUPAC Name

3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H9Cl2NOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19)

InChI Key

XWLGIRISNFHAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.